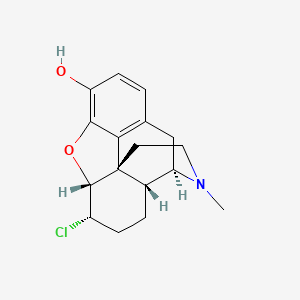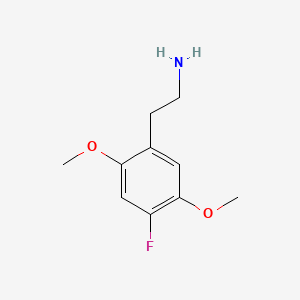
2,5-Dimethoxy-4-fluorophenethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimetoxi-4-fluorofeniletilamina es un compuesto psicodélico menos conocido que pertenece a la familia 2C. Fue sintetizado por primera vez por Alexander Shulgin y es conocido por sus propiedades psicoactivas. El compuesto es estructuralmente similar a otras feniletilaminas y se ha estudiado por sus posibles efectos en el sistema nervioso central .
Métodos De Preparación
La síntesis de 2,5-Dimetoxi-4-fluorofeniletilamina normalmente implica varios pasos. Un método común comienza con 4-dimetoxi-benceno, que se somete a una reacción de Friedel-Crafts con cloruro de cloroacetilo para formar alfa-cloro-2,5-dimetoxi-acetofenona. Este intermedio se hace reaccionar entonces con metilenamina para producir alfa-amino-2,5-dimetoxi-acetofenona. Finalmente, la reducción de este compuesto produce 2,5-Dimetoxi-4-fluorofeniletilamina . Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimizaciones para la escala y la eficiencia .
Análisis De Reacciones Químicas
2,5-Dimetoxi-4-fluorofeniletilamina se somete a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio, lo que lleva a la formación de las quinonas correspondientes.
Reducción: Las reacciones de reducción suelen implicar reactivos como el hidruro de aluminio y litio, lo que da lugar a la formación de aminas.
Sustitución: Las reacciones de halogenación y nitración se pueden llevar a cabo utilizando halógenos y agentes nitrantes, respectivamente.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ambientes ácidos o básicos, catalizadores específicos y temperaturas controladas. Los principales productos formados dependen del tipo de reacción y de los reactivos utilizados.
Aplicaciones Científicas De Investigación
2,5-Dimetoxi-4-fluorofeniletilamina ha sido estudiada para diversas aplicaciones de investigación científica:
Química: Sirve como compuesto modelo para estudiar los efectos de la sustitución de flúor en las feniletilaminas.
Medicina: Aunque no se utiliza ampliamente en entornos clínicos, se ha investigado por sus posibles efectos terapéuticos en el tratamiento de ciertos trastornos psiquiátricos.
Mecanismo De Acción
El principal mecanismo de acción de 2,5-Dimetoxi-4-fluorofeniletilamina implica su interacción con los receptores de serotonina, particularmente el receptor 5-HT2A. Esta interacción conduce a la activación de las vías de señalización descendentes, incluida la vía de la proteína de unión al elemento de respuesta de monofosfato cíclico de adenosina (cAMP) (CREB). Esta activación da lugar a la regulación al alza de genes específicos asociados con la plasticidad neuronal y la sinaptogénesis .
Comparación Con Compuestos Similares
2,5-Dimetoxi-4-fluorofeniletilamina es similar a otros compuestos de la familia 2C, como:
2,5-Dimetoxi-4-yodo-anfetamina (DOI): Conocido por sus potentes efectos alucinógenos y su interacción con los receptores de serotonina.
2,5-Dimetoxi-4-bromofeniletilamina (2C-B): Una droga recreativa popular con propiedades psicoactivas similares.
2,5-Dimetoxi-4-etilamina (DOET): Exhibe efectos similares pero con variaciones en la potencia y la duración.
La singularidad de 2,5-Dimetoxi-4-fluorofeniletilamina radica en su sustitución específica de flúor, que puede influir en su perfil farmacológico y su afinidad de unión al receptor.
Propiedades
Número CAS |
207740-15-6 |
|---|---|
Fórmula molecular |
C10H14FNO2 |
Peso molecular |
199.22 g/mol |
Nombre IUPAC |
2-(4-fluoro-2,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C10H14FNO2/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12/h5-6H,3-4,12H2,1-2H3 |
Clave InChI |
QAVFEDRVOUKIPM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1CCN)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




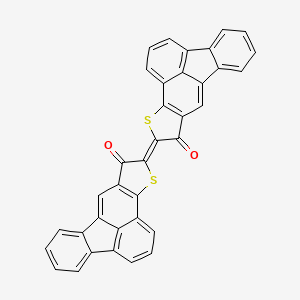
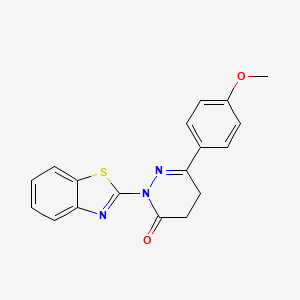

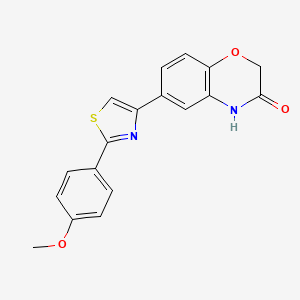

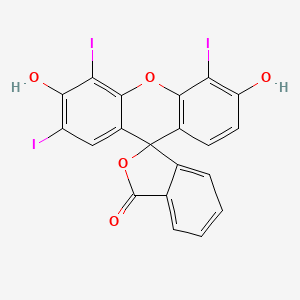
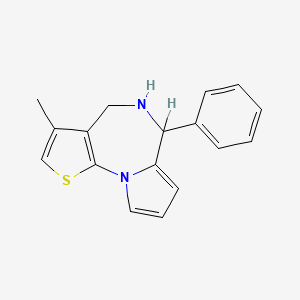
![ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride](/img/structure/B12726858.png)

